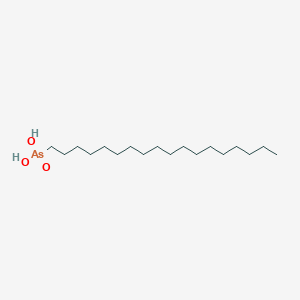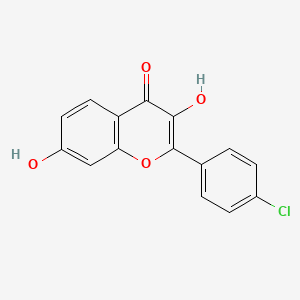
2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one is a chemical compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound features a chromen-4-one core structure substituted with a 4-chlorophenyl group and two hydroxyl groups at positions 3 and 7. Flavonoids are widely studied for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2,4,6-trihydroxyacetophenone under basic conditions. The reaction proceeds through the formation of a chalcone intermediate, which undergoes cyclization to form the chromen-4-one structure. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide in an ethanol or methanol solvent system. The reaction mixture is usually heated under reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the 4-chlorophenyl group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various models.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one can be compared with other flavonoids such as quercetin, kaempferol, and luteolin:
Quercetin: Similar antioxidant and anti-inflammatory properties but lacks the 4-chlorophenyl substitution.
Kaempferol: Shares the chromen-4-one core but has different hydroxylation patterns.
Luteolin: Similar structure but with hydroxyl groups at different positions.
The unique 4-chlorophenyl substitution in this compound may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
70460-36-5 |
|---|---|
Formule moléculaire |
C15H9ClO4 |
Poids moléculaire |
288.68 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,17,19H |
Clé InChI |
QODKDHAVNFRNBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B14007067.png)
![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14007071.png)
![3-(methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B14007079.png)
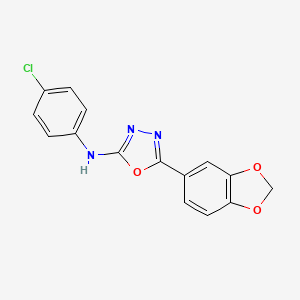
![1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol](/img/structure/B14007089.png)
![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007096.png)
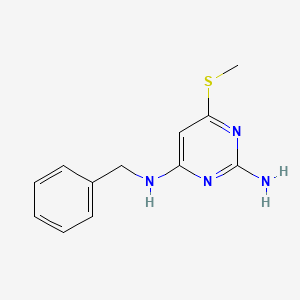
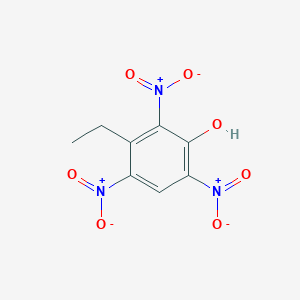
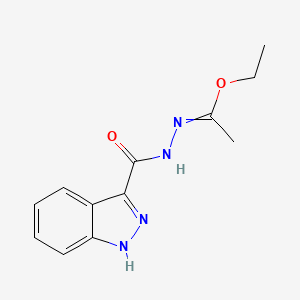
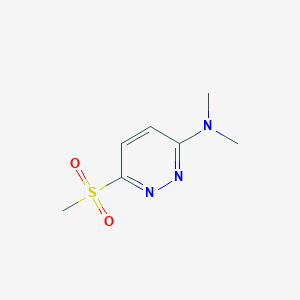
![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
